Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Description
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (CAS: 115913-32-1) is a strained bicyclic compound with two ester groups at the 1- and 3-positions. Its unique [1.1.1]pentane scaffold, characterized by three fused cyclopropane-like rings, confers high ring strain (~70 kcal/mol) and structural rigidity . This compound is a cornerstone in medicinal chemistry, serving as a precursor to bioactive bicyclo[1.1.1]pentane (BCP) derivatives. BCP motifs are valued as bioisosteres for tert-butyl, phenyl, and alkynyl groups, offering improved solubility, metabolic stability, and patentability . Industrial-scale synthesis employs photochemical [2+2] cycloaddition of [1.1.1]propellane with diacetyl, followed by haloform oxidation to yield the dicarboxylic acid, which is esterified to the dimethyl derivative .
Properties
IUPAC Name |
dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-6(10)8-3-9(4-8,5-8)7(11)13-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMHLEILGHXLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555699 | |
| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-32-1 | |
| Record name | Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate typically involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing up to 1 kg of the compound within a day. The formed diketone undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is then esterified to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow photochemical reactors and batch processing for the haloform reaction allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Bicyclo[1.1.1]pentane-1,3-dimethanol.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives
Scientific Research Applications
Chemical Synthesis and Reactions
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate serves as a precursor for various chemical reactions, including:
- Oxidation : This compound can be oxidized to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions convert the ester groups into alcohols, often using lithium aluminum hydride as a reducing agent.
- Substitution : Nucleophilic substitution can replace the ester groups with other functional groups under basic conditions.
These reactions facilitate the synthesis of diverse derivatives that can be tailored for specific applications in research and industry.
Organic Chemistry
This compound is extensively used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization strategies. For instance, it has been utilized in enantioselective C–H functionalization to create chiral substituted bicyclo[1.1.1]pentanes, which are valuable in asymmetric synthesis .
Medicinal Chemistry
The compound has garnered attention for its potential in drug development. It acts as a bioisostere for phenyl rings in pharmaceuticals, enhancing metabolic stability and reducing hydrolysis issues associated with traditional benzene-containing compounds. For example, research has shown that replacing phenyl rings with bicyclo[1.1.1]pentane motifs can improve the pharmacokinetic profiles of indoleamine-2,3-dioxygenase inhibitors, leading to compounds with excellent potency and selectivity .
Biological Studies
Derivatives of this compound are being investigated for their biological activities, including enzyme inhibition and receptor binding studies. The rigidity of the bicyclic structure allows these compounds to fit into specific binding sites effectively, potentially modulating biological activity .
Material Science
In materials science, this compound is explored for developing new materials such as liquid crystals and molecular rotors due to its unique structural properties that influence material characteristics .
Case Studies
Mechanism of Action
The mechanism by which dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate exerts its effects involves its unique bicyclic structure, which imparts rigidity and spatial orientation to the molecule. This structure can influence the compound’s interaction with biological targets, such as enzymes and receptors, by fitting into specific binding sites and modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
Fluorinated and Chlorinated Derivatives
Direct fluorination of dimethyl BCP-1,3-dicarboxylate yields penta- and hexafluorinated analogs. Fluorination increases strain energy (up to 35 kcal/mol for hexafluoro derivatives) and introduces stereospecific long-range NMR couplings (e.g., $^4J_{FF}$ = 50–100 Hz) . Chlorination via radical pathways selectively produces mono- to tetrachlorinated derivatives. Tetrachloro-BCP-1,3-dicarboxylic acid exhibits a pKa of 1.07 (vs. 2.78 for parent), attributed to electron-withdrawing effects and increased strain .
Reactivity with Grignard Reagents
Dimethyl BCP-1,3-dicarboxylate reacts efficiently with Grignard reagents (e.g., MeMgBr, PhMgBr) to yield diols (e.g., 2,2'-(BCP-1,3-diyl)bis(propan-2-ol)) in 44–99% yields . EthynylMgBr reactions are less efficient (13% yield), highlighting steric and electronic challenges . In contrast, dibenzyl BCP-1,3-dicarboxylate shows reduced reactivity due to steric hindrance from benzyl groups .
Physical Properties
Biological Activity
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (DBP) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DBP, including its mechanisms of action, cellular effects, and relevant research findings.
Overview of this compound
- Chemical Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- CAS Number : 115913-32-1
- Structure : DBP features a bicyclo[1.1.1]pentane core with two ester functional groups at the 1 and 3 positions.
DBP acts as a bioisostere for phenyl rings, which can enhance the solubility and metabolic stability of drug candidates. The compound's rigid structure allows it to interact with various biomolecules, influencing their activity and stability.
Key Mechanisms:
- Enzyme Interaction : DBP has been shown to act as a substrate for certain carboxylase enzymes, facilitating the formation of carboxylated derivatives.
- Receptor Binding : It can bind to specific protein receptors, modulating their conformation and function, which is crucial for its role in metabolic pathways.
Cellular Effects
DBP influences various cellular processes, particularly in inflammation and apoptosis:
- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.
- Gene Expression Alteration : By modulating key signaling molecules, DBP can alter gene expression patterns that affect cellular metabolism.
The biochemical properties of DBP are significant for its application in medicinal chemistry:
| Property | Description |
|---|---|
| Hydrophilicity | Enhanced solubility compared to traditional phenyl-containing compounds |
| Metabolic Stability | Improved resistance to metabolic degradation |
| Cellular Localization | Localizes to mitochondria and endoplasmic reticulum |
Research Findings
Recent studies have highlighted the potential applications of DBP in drug development:
- Synthesis and Modifications : A scalable synthesis method has been developed for DBP derivatives, allowing for the rapid production of various bioactive compounds from DBP .
- Medicinal Chemistry Applications : DBP derivatives have been utilized as building blocks in the synthesis of complex organic molecules relevant to drug discovery .
- Biological Activity Studies : Research indicates that BCP-containing compounds exhibit higher activity and better solubility compared to their non-bicyclic counterparts .
Case Studies
Several case studies demonstrate the biological activity of DBP and its derivatives:
- Anti-inflammatory Activity : In a study involving immune cells, DBP was found to significantly reduce levels of TNF-alpha and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Line Studies : DBP derivatives have shown promise in inhibiting growth in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Q & A
Q. What are the established synthetic routes for dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, and how can reaction conditions be optimized for yield?
The compound is synthesized via esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid), which is typically prepared photochemically from 1,3-diacetylbicyclo[1.1.1]pentane using bromine and sodium hydroxide under controlled conditions . Optimization can employ factorial design to test variables like temperature, catalyst loading, and solvent polarity, reducing trial-and-error approaches . Yield improvements may involve quenching reactive intermediates (e.g., [1.1.1]propellane derivatives) to minimize side reactions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Key methods include:
- NMR : and NMR to confirm esterification (e.g., methyl ester peaks at ~3.7 ppm for ) and bicyclo[1.1.1]pentane core symmetry .
- IR : Stretching frequencies for ester carbonyl groups (~1740 cm) and bicyclo C–C vibrations .
- HPLC/MS : Purity assessment using reverse-phase chromatography coupled with mass spectrometry to detect residual dicarboxylic acid or side products .
Note: Commercial suppliers often omit analytical data, necessitating in-house validation .
Q. How can the compound’s solubility and stability be evaluated for storage and reaction planning?
Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction design, as the bicyclo[1.1.1]pentane core confers rigidity and low polarity . Stability studies under varying temperatures and humidity levels (via TGA/DSC) are advised, as ester groups may hydrolyze in acidic/basic conditions . Storage recommendations include inert atmospheres and desiccants to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The strained bicyclo[1.1.1]pentane core enhances reactivity in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest that ring strain lowers activation barriers for oxidative addition, while steric hindrance at the bridgehead positions directs regioselectivity . Experimental validation involves isolating Pd- or Ni-intermediates via X-ray crystallography or in-situ NMR .
Q. How can computational modeling predict the compound’s applications in materials science (e.g., MOFs or polymer additives)?
Quantum mechanical calculations (e.g., COSMO-RS) assess compatibility with polymer matrices by estimating solubility parameters and binding energies . For MOFs, molecular docking simulations predict ligand coordination modes, while experimental validation involves synthesizing BCP-based ligands and analyzing crystallographic data .
Q. What strategies resolve contradictions in reported reactivity or stability data across studies?
Contradictions may arise from impurities (e.g., residual dicarboxylic acid) or divergent synthetic conditions. Systematic replication studies with controlled variables (e.g., reagent purity, moisture levels) are essential. Advanced characterization (e.g., -DOSY NMR) can detect aggregation or solvent effects influencing reactivity .
Methodological Considerations
Q. How are statistical design-of-experiments (DoE) principles applied to optimize this compound synthesis?
Full factorial designs test variables like reaction time, temperature, and catalyst type. Response surface methodology (RSM) identifies optimal conditions, reducing experiments by ~50% compared to one-factor-at-a-time approaches . For example, a central composite design could maximize esterification yield while minimizing hydrolysis .
Q. What protocols ensure reproducibility in synthesizing and handling air- or moisture-sensitive intermediates?
Use Schlenk lines or gloveboxes for intermediates like [1.1.1]propellane derivatives. In-situ monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress without exposing intermediates to air . Safety protocols must address acute toxicity risks (e.g., bromine exposure) .
Data Management and Validation
Q. How can chemical software tools enhance data integrity and experimental reproducibility?
Electronic lab notebooks (ELNs) with encryption ensure traceability and prevent data breaches. Quantum chemistry software (e.g., Gaussian, ORCA) predicts reaction outcomes, while cheminformatics platforms (e.g., KNIME) automate data analysis for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
